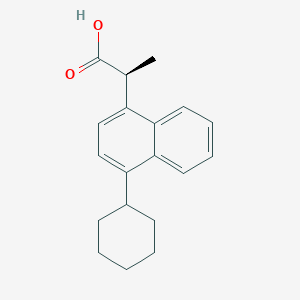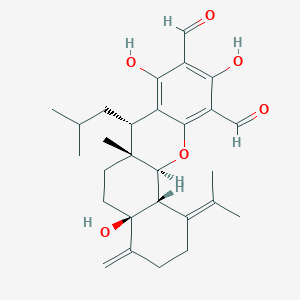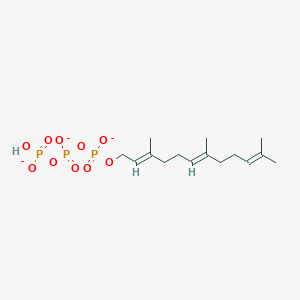
Farnesyl triphosphate(3-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Farnesyl triphosphate(3-) is an organophosphate oxoanion arising from deprotonation of three of the four free triphosphate OH groups of farnesyl triphosphate; major species at pH 7.3. It is a conjugate base of a farnesyl triphosphate. It is a conjugate acid of a farnesyl triphosphate(4-).
Aplicaciones Científicas De Investigación
Enzyme Studies and Medicinal Applications
Farnesyl diphosphate (FPP), a closely related compound to farnesyl triphosphate, is a key intermediate in the biosynthesis of various molecules including sesquiterpenes and cofactor side chains. Its applications extend to the semisynthesis of drugs and as a target for drug design. Photoactive analogs of FPP have been instrumental in identifying enzymes that utilize FPP as a substrate. Various photocrosslinking groups, such as aryl azides, diazotrifluoropropionates, and benzophenones, are used in these studies (Vervacke, Wang, & Distefano, 2013).
Bioorthogonal Chemistry
Farnesyl diphosphate analogues with omega-bioorthogonal azide and alkyne functional groups have been synthesized for use in protein farnesyl transferase-catalyzed ligation reactions. This approach is significant for studying protein prenylation, a post-translational modification essential in cell signaling (Labadié, Viswanathan, & Poulter, 2007).
Functional Analysis of Farnesyl Diphosphate Synthase
The cloning and characterization of farnesyl diphosphate synthase from various organisms, such as the rubber-producing mushroom Lactarius chrysorrheus, provide insights into rubber biosynthesis and the biosynthesis of other isoprenoids. This research aids in understanding the enzymatic mechanisms that govern the production of biologically and industrially significant compounds (Mekkriengkrai et al., 2004).
Prodrug Development
Farnesyl diphosphate analogs have been developed as prodrugs to enhance the bioavailability of potential inhibitors for protein farnesyltransferase, a crucial enzyme in cancer and other diseases. This research is vital for developing new therapeutic agents (Troutman, Chehade, Kiegiel, Andres, & Spielmann, 2004).
Cellular Signaling and Pharmacology
Farnesyl phosphates, similar to farnesyl triphosphate, are found to interact with cell surface and nuclear receptors, including lysophosphatidic acid receptors and peroxisome proliferator-activated receptors. This discovery suggests new roles for these compounds in cellular signaling and pharmacology (Liliom et al., 2006).
Drug Targeting in Infectious Diseases
The farnesyl-diphosphate synthase of Toxoplasma gondii, a causative agent of toxoplasmosis, has been identified as a molecular target for bisphosphonates. This enzyme is crucial for the synthesis of farnesyl diphosphate and is a potential target for chemotherapy in toxoplasmosis treatment (Ling, Li, Miranda, Oldfield, & Moreno, 2007).
Propiedades
Nombre del producto |
Farnesyl triphosphate(3-) |
|---|---|
Fórmula molecular |
C15H26O10P3-3 |
Peso molecular |
459.28 g/mol |
Nombre IUPAC |
[oxido-[oxido-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C15H29O10P3/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-23-27(19,20)25-28(21,22)24-26(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H,21,22)(H2,16,17,18)/p-3/b14-9+,15-11+ |
Clave InChI |
QIOOKVHMPPJVHS-YFVJMOTDSA-K |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])/C)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[beta-D-glucosyl-(1->6)-beta-D-galactosyl]-1,2-dipalmitoyl-sn-glycerol](/img/structure/B1261509.png)
![4-ethoxy-N-[5-[[2-oxo-2-(2-oxolanylmethylamino)ethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B1261511.png)
![1-O-(alpha-D-galactopyranosyl)-N-{6-[4-(trifluoromethyl)phenyl]hexanoyl}phytosphingosine](/img/structure/B1261513.png)

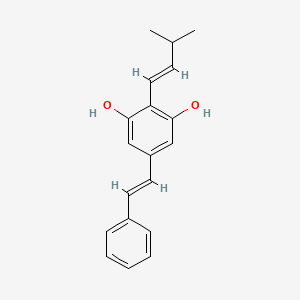
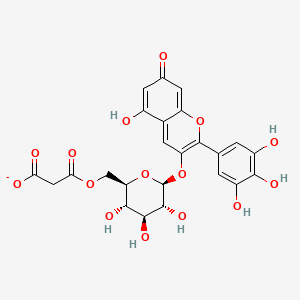


![5'-O-[(phosphonatooxy)phosphinato]xanthosine](/img/structure/B1261522.png)

